(5Z)-3-allyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-34-5
Cat. No.: VC16153077
Molecular Formula: C27H27N3O2S2
Molecular Weight: 489.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-34-5 |
|---|---|
| Molecular Formula | C27H27N3O2S2 |
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H27N3O2S2/c1-5-14-29-26(31)24(34-27(29)33)15-20-16-30(21-10-7-6-8-11-21)28-25(20)22-12-9-13-23(19(22)4)32-17-18(2)3/h5-13,15-16,18H,1,14,17H2,2-4H3/b24-15- |
| Standard InChI Key | FPHBLDNQTCUZCJ-IWIPYMOSSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Introduction
Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds serve as versatile scaffolds for designing new drugs with potential applications in various therapeutic areas, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial treatments . The compound of interest, (5Z)-3-allyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, is a specific derivative within this class, but detailed information about this exact compound is not readily available in the provided sources.
Synthesis and Characterization of Thiazolidin-4-One Derivatives
The synthesis of thiazolidin-4-one derivatives often involves multi-step reactions using readily available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS) are used to confirm the structure of these compounds .
Research Findings and Potential Applications
While specific data on (5Z)-3-allyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not available, related thiazolidin-4-one derivatives have shown promising results in various biological assays. For instance, some derivatives have exhibited potent anticancer activity against specific cell lines, such as MCF-7 and HepG2 .
Future Directions
Given the versatility of thiazolidin-4-one derivatives, further research is warranted to explore their therapeutic potential fully. This includes synthesizing new derivatives with optimized substituents and evaluating their biological activities through in vitro and in vivo studies.
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